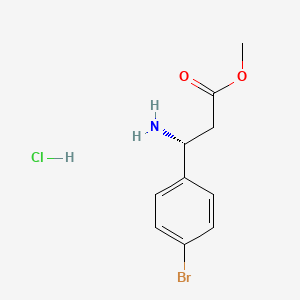
tert-butyl N-(5-amino-2-hydroxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-(5-amino-2-hydroxyphenyl)carbamate is a chemical compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol . This compound is known for its unique structure, which includes an amino group, a hydroxyl group, and a carbamate group. It is often used in various chemical and biological applications due to its reactivity and functional groups.
Preparation Methods
The synthesis of tert-butyl N-(5-amino-2-hydroxyphenyl)carbamate typically involves the reaction of 5-amino-2-hydroxybenzoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-butyl N-(5-amino-2-hydroxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl N-(5-amino-2-hydroxyphenyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl N-(5-amino-2-hydroxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity . The hydroxyl and amino groups can participate in hydrogen bonding and electrostatic interactions with target proteins, modulating their function and activity.
Comparison with Similar Compounds
tert-butyl N-(5-amino-2-hydroxyphenyl)carbamate can be compared with other similar compounds, such as:
This compound: Similar in structure but with different substituents on the aromatic ring.
This compound: Similar in structure but with different functional groups, such as methoxy or ethoxy groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity.
Properties
CAS No. |
1415231-30-9 |
|---|---|
Molecular Formula |
C11H16N2O3 |
Molecular Weight |
224.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




